4-Methylthiophene-3-carbaldehyde
Overview
Description
4-Methylthiophene-3-carbaldehyde is an organic compound with the molecular formula C6H6OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a methyl group at the fourth position and an aldehyde group at the third position on the thiophene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylthiophene-3-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 4-methylthiophene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This reaction introduces the formyl group at the desired position on the thiophene ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: 4-Methylthiophene-3-carboxylic acid.
Reduction: 4-Methylthiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
4-Methylthiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its potential in developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of materials such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 4-methylthiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: Similar structure but with the aldehyde group at the second position.
2-Methylthiophene-3-carbaldehyde: Similar structure but with the methyl group at the second position.
4-Methylthiophene-2-carbaldehyde: Similar structure but with the aldehyde group at the second position and the methyl group at the fourth position
Uniqueness: 4-Methylthiophene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications and research contexts where other thiophene derivatives may not be as effective .
Biological Activity
4-Methylthiophene-3-carbaldehyde (C6H6OS) is an organic compound with a thiophene ring structure that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and potential anticancer activities, based on various research findings.
Chemical Structure and Properties
- Molecular Formula : C6H6OS
- Molecular Weight : 126.17 g/mol
- Structure : The compound consists of a thiophene ring substituted with a methyl group and an aldehyde functional group, which contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | Activity |
---|---|
Staphylococcus aureus | Inhibition observed |
Escherichia coli | Inhibition observed |
Pseudomonas aeruginosa | Moderate inhibition |
The compound's derivatives have also shown promising results in inhibiting fungal growth, suggesting that structural modifications can enhance its antimicrobial efficacy .
Antioxidant Activity
This compound has been evaluated for its antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage. Studies have indicated that this compound can effectively scavenge free radicals, contributing to its protective effects against oxidative damage in biological systems .
Anti-inflammatory Properties
In addition to antimicrobial and antioxidant activities, this compound has been investigated for its anti-inflammatory effects. Compounds derived from it have been shown to inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it could act as an inhibitor of specific protein kinases involved in cancer cell signaling pathways. This mechanism could lead to the development of novel therapeutic agents targeting various cancers .
Case Studies and Research Findings
- Antimicrobial Study : A study focused on the synthesis of derivatives of this compound reported significant antimicrobial activity against a panel of bacteria and fungi, highlighting the importance of structural modifications for enhancing efficacy .
- Antioxidant Evaluation : In vitro assays demonstrated that the compound exhibited strong radical scavenging activity, comparable to known antioxidants, suggesting its potential utility in formulations aimed at reducing oxidative stress .
- Cancer Research : Investigations into the compound’s ability to inhibit protein kinases have shown promise in preclinical models, indicating a potential pathway for developing targeted cancer therapies .
Properties
IUPAC Name |
4-methylthiophene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c1-5-3-8-4-6(5)2-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXBQQUFGBBKJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.